2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS No.: 946297-87-6
Cat. No.: VC6666543
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946297-87-6 |
---|---|
Molecular Formula | C18H19ClN2O3S |
Molecular Weight | 378.87 |
IUPAC Name | 2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 |
Standard InChI Key | VIPZOZSBUMMHSE-UHFFFAOYSA-N |
SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three functional domains:
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Tetrahydroquinoline core: A partially saturated heterocyclic system providing rigidity and planar geometry for target binding.
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Propionyl substituent: An acyl group at the 1-position of the tetrahydroquinoline, influencing solubility and metabolic stability .
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2-Chlorobenzenesulfonamide: A sulfonamide-linked chlorinated aromatic ring, a hallmark of bioactive sulfonamides .
The propionyl group (CH₂CH₂CO-) introduces moderate hydrophobicity (logP ~3.6 in analogs) , while the sulfonamide contributes hydrogen-bonding capacity (Polar Surface Area: 56.47 Ų) .
Spectroscopic Characterization
Though experimental data for this specific compound are unavailable, related sulfonamide-tetrahydroquinoline hybrids are typically characterized using:
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¹H/¹³C NMR: To confirm substitution patterns and ring saturation.
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Mass Spectrometry: For molecular ion validation (theoretical m/z: 378.87).
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IR Spectroscopy: Identifying sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
Synthesis and Optimization
Retrosynthetic Analysis
The compound is synthesized via sequential functionalization of the tetrahydroquinoline scaffold:
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Tetrahydroquinoline Preparation: Cyclization of aniline derivatives with γ-ketoesters .
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N-Propionylation: Acylation using propionyl chloride under basic conditions.
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Sulfonamide Coupling: Reaction with 2-chlorobenzenesulfonyl chloride, typically employing pyridine as a base .
Reaction Conditions
A representative protocol adapted from patent WO2006012374A1 involves :
Step | Reagent | Conditions | Yield |
---|---|---|---|
1 | Ethyl propionate, H+ | 80°C, 12 hrs | 60% |
2 | 2-ClC₆H₄SO₂Cl, pyridine | 0°C → RT, 4 hrs | 75% |
Biological Activities and Mechanisms
Anticancer Profiling
Tetrahydroquinoline sulfonamides demonstrate:
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Topoisomerase II Inhibition: IC₅₀ = 1.2 µM in MCF-7 cells, inducing DNA damage .
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Apoptosis Induction: Caspase-3 activation (3.8-fold vs. control) in HT-29 colon cancer models .
Molecular docking suggests the propionyl group occupies hydrophobic pockets in kinase domains, while the sulfonamide interacts with catalytic lysines .
Pharmacological Applications
Kinase Inhibition
Patent WO2006012374A1 highlights tetrahydroquinoline sulfonamides as:
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p38 MAPK Inhibitors: Kᵢ = 18 nM, reducing TNF-α production in macrophages .
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VEGFR-2 Antagonists: IC₅₀ = 43 nM, suppressing angiogenesis in murine models .
Neuropharmacology
The tetrahydroquinoline moiety enables blood-brain barrier penetration, with analogs showing:
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AChE Inhibition: 72% at 10 µM, potential for Alzheimer’s therapy .
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5-HT₆ Receptor Affinity: Kᵢ = 89 nM, indicating antidepressant applications .
Comparative Analysis with Structural Analogs
Analog Modifications
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G503-0229: 2-Methylpropanoyl substitution increases logP to 3.64, enhancing CNS penetration but reducing aqueous solubility (logSw = -3.84) .
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CID 43990287: Methoxyacetyl and phenethyl groups improve solubility (PSA = 68.2 Ų) but lower metabolic stability (t₁/₂ = 1.7 hrs) .
Parameter | Target Compound | G503-0229 | CID 43990287 |
---|---|---|---|
Molecular Weight | 378.87 | 392.9 | 388.5 |
logP | ~3.6 | 3.64 | 2.9 |
H-Bond Acceptors | 6 | 6 | 8 |
Polar Surface Area (Ų) | 56.47 | 56.47 | 68.2 |
Structure-Activity Relationships (SAR)
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Acyl Group: Propionyl (C3) balances lipophilicity and steric bulk vs. isobutyryl (G503-0229) .
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Sulfonamide Position: Para-substitution (2-chloro) optimizes target affinity over ortho/meta .
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Tetrahydroquinoline Saturation: Partial saturation improves bioavailability vs. fully aromatic quinoline .
Future Directions
Optimization Strategies
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Prodrug Design: Phosphonooxymethyl promoiety to enhance solubility .
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Targeted Delivery: Nanoparticle conjugation (PLGA carriers) to improve tumor accumulation .
Unresolved Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume